molecular formula C9H9NO4 B14660739 Methyl 4-(hydroxycarbamoyl)benzoate CAS No. 52134-36-8

Methyl 4-(hydroxycarbamoyl)benzoate

Katalognummer: B14660739
CAS-Nummer: 52134-36-8
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: VEJFPBLBWXRFFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(hydroxycarbamoyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a methyl ester group and a hydroxycarbamoyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxycarbamoyl)benzoate can be synthesized through the esterification of 4-(hydroxycarbamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(hydroxycarbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Hydrolysis: 4-(hydroxycarbamoyl)benzoic acid and methanol.

    Reduction: 4-(hydroxycarbamoyl)benzyl alcohol.

    Substitution: Methyl 3-nitro-4-(hydroxycarbamoyl)benzoate.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(hydroxycarbamoyl)benzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it valuable for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

52134-36-8

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

methyl 4-(hydroxycarbamoyl)benzoate

InChI

InChI=1S/C9H9NO4/c1-14-9(12)7-4-2-6(3-5-7)8(11)10-13/h2-5,13H,1H3,(H,10,11)

InChI-Schlüssel

VEJFPBLBWXRFFU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.